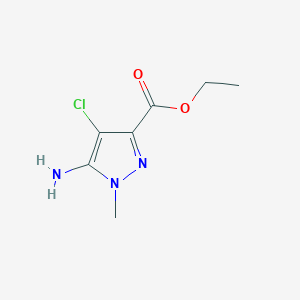

Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Description

Nomenclature and Structural Identification

This compound is systematically identified through multiple chemical nomenclature systems and structural descriptors. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is designated as this compound, reflecting its complete structural composition. The compound is registered in the Chemical Abstracts Service database under the registry number 1174305-96-4, providing a unique identifier for chemical literature and commercial applications. Additional synonyms include ethyl 5-amino-4-chloro-1-methylpyrazole-3-carboxylate and various catalog-specific designations such as EN300-6489161 and Z1269129101.

The molecular formula of this compound is established as C7H10ClN3O2, indicating the presence of seven carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight is precisely calculated as 203.62 grams per mole, providing essential data for stoichiometric calculations and analytical determinations. The structural framework consists of a pyrazole ring system substituted at multiple positions: an amino group at position 5, a chlorine atom at position 4, a methyl group at position 1, and an ethyl carboxylate group at position 3. The compound exhibits specific stereochemical properties due to the arrangement of substituents around the heterocyclic core, influencing its reactivity and biological activity profiles.

Advanced structural characterization techniques have been employed to confirm the molecular architecture of this compound. Nuclear Magnetic Resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments, while Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule. The three-dimensional conformational structure has been modeled using computational chemistry methods, providing insights into the spatial arrangement of atoms and potential interaction sites for biological targets. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio corresponding to the calculated molecular weight, validating the proposed molecular formula and structure.

Historical Context and Discovery Timeline

The development of this compound can be traced within the broader historical context of pyrazole chemistry evolution and heterocyclic compound synthesis. Pyrazole derivatives have been subjects of intensive research for over a century, with the foundational synthetic methodologies established by early pioneers in heterocyclic chemistry. The systematic exploration of pyrazole nucleus modifications began with the work of Knorr and other researchers who developed fundamental cyclocondensation reactions for accessing substituted pyrazoles. These early investigations established the theoretical framework and synthetic strategies that would later enable the preparation of complex pyrazole derivatives, including amino-substituted and halogenated variants.

The specific compound this compound was first documented in chemical databases in 2009, as evidenced by the creation date in the PubChem database. The compound's entry was subsequently modified in 2025, indicating ongoing research interest and potential new applications or structural refinements. The development of this particular derivative reflects the broader trend in pharmaceutical chemistry toward the synthesis of multifunctional pyrazole compounds that combine amino, halogen, and ester functionalities within a single molecular framework. This strategic approach to molecular design allows for the systematic exploration of structure-activity relationships and the optimization of biological properties through targeted structural modifications.

The synthetic accessibility of this compound has been enhanced through the development of efficient synthetic methodologies reported in patent literature and scientific publications. Industrial processes for preparing pyrazole carboxylic acid amides and related derivatives have been optimized to enable large-scale production of these compounds for research and commercial applications. The evolution of synthetic strategies has progressed from traditional multi-step approaches to more streamlined methodologies that minimize the number of synthetic transformations and improve overall yields. Contemporary synthetic routes emphasize atom economy, environmental considerations, and cost-effectiveness, reflecting the maturation of pyrazole chemistry as a field of study.

The recognition of this compound as a valuable synthetic intermediate and potential bioactive compound has been facilitated by advances in analytical characterization techniques and biological screening methodologies. Modern chemical databases and literature repositories have enabled rapid dissemination of information about novel pyrazole derivatives, accelerating the pace of discovery and application development. The compound's inclusion in multiple commercial chemical catalogs and research databases indicates its established status as a useful building block for medicinal chemistry and materials science applications.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within the landscape of heterocyclic chemistry research, serving multiple roles as both a synthetic intermediate and a subject of fundamental structural investigation. The compound exemplifies the principles of heterocyclic design that combine multiple functional groups within a single ring system to achieve enhanced reactivity and biological activity. The presence of amino, chloro, methyl, and carboxylate substituents on the pyrazole core creates a versatile molecular platform that can undergo diverse chemical transformations, making it valuable for the synthesis of more complex heterocyclic systems and pharmaceutical candidates.

Research investigations have demonstrated that pyrazole derivatives, including compounds structurally related to this compound, exhibit significant potential in medicinal chemistry applications. The compound's structural features align with pharmacologically important scaffolds that have been identified in studies of anti-inflammatory agents, enzyme inhibitors, and therapeutic compounds targeting various biological pathways. The amino group at position 5 provides opportunities for hydrogen bonding interactions with biological targets, while the chloro substituent at position 4 can influence electronic properties and molecular recognition patterns. The ethyl carboxylate functionality serves as a protecting group that can be selectively modified to generate carboxylic acids, amides, or other derivatives with altered physicochemical properties.

The synthetic utility of this compound extends beyond its role as a building block for pharmaceutical compounds to include applications in materials science and catalysis research. The electron-rich pyrazole ring system can participate in coordination chemistry with metal centers, potentially leading to the development of novel catalytic systems or functional materials. The compound's structural complexity and functional group diversity make it an attractive target for synthetic methodology development, driving innovations in heterocyclic synthesis and functionalization strategies. Contemporary research efforts continue to explore new synthetic approaches to pyrazole derivatives, with this compound serving as both a benchmark compound and a starting point for structural modifications.

The mechanistic understanding of reactions involving this compound contributes to the broader knowledge base of heterocyclic reactivity patterns and reaction design principles. Studies of the compound's interaction with biological targets have provided insights into the molecular basis of enzyme inhibition and receptor binding, informing structure-based drug design efforts. The compound's ability to undergo nucleophilic substitution reactions, oxidation processes, and coupling reactions demonstrates the rich chemistry available within the pyrazole framework. These mechanistic insights have practical implications for the design of synthetic routes to related compounds and the optimization of reaction conditions for large-scale preparation.

Properties

IUPAC Name |

ethyl 5-amino-4-chloro-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPATYQJXAGBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate with appropriate reagents. One common method involves the use of sulfuryl chloride in chloroform at low temperatures, followed by stirring at elevated temperatures to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Condensation Reactions: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Various substituted pyrazole derivatives.

Oxidation Products: Oxidized forms of the amino group, such as nitro or hydroxyl derivatives.

Reduction Products: Reduced forms of the amino group, such as amines or imines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential as a lead compound in drug development, particularly for anticancer and antimicrobial agents.

Anticancer Activity : Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HepG2 (Liver) | 15.0 | Inhibition of tubulin polymerization |

| A549 (Lung) | 10.0 | Cell cycle arrest in G2/M phase |

| HCT116 (Colorectal) | 8.5 | Downregulation of Bcl-2 and upregulation of Bax |

The mechanisms include apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization, which are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent, with studies indicating its ability to inhibit the growth of various pathogens. Its mechanism often involves binding to specific enzymes or receptors that are vital for microbial survival.

Agrochemical Applications

In the agricultural sector, this compound is being explored for its potential use in the synthesis of agrochemicals. Its unique chemical structure allows it to act as a precursor for developing herbicides or pesticides that target specific plant pathogens.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and functional features of Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate with three analogs from the evidence:

Key Observations:

Impact of Substituents on Physicochemical Properties

- Solubility : The ethyl ester group in all compounds enhances lipophilicity, but the allyl group in may reduce aqueous solubility compared to the target’s methyl substituent.

- Reactivity: The amino group in the target and analogs serves as a nucleophilic site for further functionalization (e.g., acylation), while the chloro group facilitates electrophilic substitution .

- Crystallinity : Tools like Mercury CSD (used for crystal structure visualization ) and SHELXL (for small-molecule refinement ) highlight how substituent positions influence packing patterns. For example, the pyridazinyl group in may promote tighter crystal packing due to planar geometry.

Methodological Considerations

- Structural Analysis : X-ray crystallography via SHELX programs and visualization via Mercury are critical for comparing intermolecular interactions and conformational stability. For instance, the absence of a bulky substituent in the target compound may result in less steric hindrance during protein binding compared to .

- Database Mining : Tools like Mercury’s Materials Module enable comparative analysis of packing motifs across analogs, aiding in property prediction .

Biological Activity

Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS No. not specified) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H10ClN3O2

- Molecular Weight : 189.63 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

Table 1 summarizes the findings from various in vitro studies assessing the compound's cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HepG2 (Liver) | 15.0 | Inhibition of tubulin polymerization |

| A549 (Lung) | 10.0 | Cell cycle arrest in G2/M phase |

| HCT116 (Colorectal) | 8.5 | Downregulation of Bcl-2 and upregulation of Bax |

The compound demonstrated significant cytotoxicity against these cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing cancer cells from proliferating.

- Tubulin Inhibition : By disrupting tubulin polymerization, it interferes with mitotic spindle formation, crucial for cell division.

Study on MDA-MB-231 Cells

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptosis induction.

Study on HepG2 Cells

In another investigation using HepG2 liver cancer cells, the compound exhibited an IC50 value of 15 µM. Mechanistic studies indicated that it inhibited tubulin polymerization, which was further supported by docking studies showing favorable interactions with the colchicine binding site on tubulin.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate, and what reaction conditions are critical for achieving high yield?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, pyrazole derivatives are often prepared using a base catalyst like K₂CO₃ to facilitate aryloxy group introduction (similar to methods described for 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes) . Critical parameters include temperature control (room temperature to reflux), solvent selection (e.g., DMF or ethanol), and purification via column chromatography to achieve ≥98% purity .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Key techniques include:

- ¹H NMR : To verify substituent positions and integration ratios (e.g., δ 13.38 ppm for NH groups in pyrazole derivatives) .

- Mass spectrometry (ESI-MS) : For molecular ion confirmation (e.g., m/z 450.2 for analogous compounds) .

- Elemental analysis : To validate empirical formulas. Cross-referencing with IR spectroscopy (for functional groups like esters or amines) and X-ray crystallography (for absolute configuration) is recommended .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose via licensed waste services .

- First aid : Flush eyes/skin with water for ≥15 minutes and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

- Cross-validation : Combine multiple techniques (e.g., 2D NMR, HRMS) to resolve ambiguities in peak assignments .

- Computational modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental data.

- Crystallographic verification : Resolve structural uncertainties via single-crystal X-ray diffraction (e.g., using SHELXL for refinement) .

Q. What methodologies are employed in the X-ray crystallographic analysis of pyrazole derivatives, and how can SHELX software be optimized for structural refinement?

- Data collection : Use high-resolution (≤1.0 Å) data from synchrotron or Mo/Kα sources.

- Refinement in SHELXL :

- Apply restraints for disordered groups (e.g., ethyl or methyl substituents).

- Use TWIN commands for handling twinned crystals .

Q. How can Mercury CSD 2.0 be utilized to analyze packing patterns and intermolecular interactions in pyrazole-based crystal structures?

- Packing similarity : Compare crystal structures using the "Materials Module" to identify common motifs (e.g., π-π stacking or hydrogen-bonding networks) .

- Void analysis : Visualize solvent-accessible regions to assess porosity or guest-molecule inclusion potential.

- Interaction maps : Generate fingerprint plots for hydrogen bonds and halogen interactions .

Q. What strategies are effective in optimizing reaction conditions to minimize by-products during the synthesis of pyrazole derivatives?

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation.

- Catalyst screening : Test bases (e.g., K₂CO₃ vs. NaH) and solvents (polar aprotic vs. protic) to suppress side reactions .

- Temperature gradients : Employ controlled heating (e.g., microwave-assisted synthesis) for regioselective product formation .

Q. What are the ecological disposal considerations for this compound, given limited toxicity data?

- Waste classification : Treat as non-recyclable hazardous waste due to potential bioaccumulation risks (inferred from structural analogs) .

- Neutralization : Hydrolyze ester groups under basic conditions (e.g., NaOH/ethanol) before disposal .

- Documentation : Maintain records for regulatory compliance and audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.